N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(3-methylphenyl)acetamide
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Overview
Description
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(3-methylphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a methylphenylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(3-methylphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a fluorinated aromatic compound and a suitable leaving group.
Attachment of the Methylphenylacetamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with a methylphenylacetamide derivative. This can be accomplished using standard amide bond formation techniques, such as the use of coupling reagents like carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cell surface receptors, triggering signaling pathways that result in physiological responses.
Comparison with Similar Compounds
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:
N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(3-methylphenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical reactivity and biological activity.
N-{[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(3-methylphenyl)acetamide: Contains a bromine atom, which can influence its physical properties and interactions with biological targets.
N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(3-methylphenyl)acetamide: Features a methyl group instead of fluorine, potentially altering its pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14-3-2-4-15(9-14)10-19(24)22-12-16-11-20(25)23(13-16)18-7-5-17(21)6-8-18/h2-9,16H,10-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCMJIRDQXPFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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